Technical Whitepaper: Scalable Synthesis of 1-Butyl-5-oxopyrrolidine-3-carboxylic Acid
Technical Whitepaper: Scalable Synthesis of 1-Butyl-5-oxopyrrolidine-3-carboxylic Acid
[1]
Executive Summary
This technical guide details the synthesis of 1-butyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 43094-86-6), a functionalized lactam derived from the bio-based precursor itaconic acid .[1][2] Unlike traditional petrochemical routes to pyrrolidones, this protocol utilizes a "green" Aza-Michael addition-cyclization cascade, offering high atom economy and water-based processing.[2]
This molecule serves as a critical intermediate in the development of surfactants, polymer modifiers, and pharmaceutical scaffolds (analogous to the racetam family).[2] The following guide prioritizes reproducibility, scalability, and mechanistic transparency.
Chemical Identity & Critical Material Attributes (CMA)
| Attribute | Specification |
| IUPAC Name | 1-Butyl-5-oxopyrrolidine-3-carboxylic acid |
| Synonyms | N-Butyl-4-carboxy-2-pyrrolidone; 1-Butyl-5-oxo-3-pyrrolidinecarboxylic acid |
| CAS Number | 43094-86-6 |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Physical State | Viscous oil or low-melting solid (Est.[1] MP: ~110–125 °C) |
| Solubility | Soluble in water, alcohols, DMSO; sparingly soluble in non-polar alkanes.[2] |
Retrosynthetic Analysis & Mechanism
The synthesis exploits the unique reactivity of itaconic acid , an unsaturated dicarboxylic acid.[2] The reaction proceeds via a two-step cascade with n-butylamine :
-
Aza-Michael Addition: The nucleophilic amine attacks the
-carbon of the itaconic acid double bond.[1][2] This is the rate-determining step in aqueous media.[2] -
Intramolecular Cyclization: The secondary amine intermediate attacks the
-carboxyl group (or ester, if using dialkyl itaconates), eliminating water to close the lactam ring.[2]
Mechanistic Pathway (DOT Visualization)[2]
Figure 1: The Aza-Michael addition followed by thermal dehydration leads to the thermodynamically stable 5-membered lactam ring.[1]
Experimental Protocol
Method A: Aqueous Reflux (Recommended for Purity)
This method uses water as the solvent, aligning with Green Chemistry Principle #5 (Safer Solvents).[2]
Reagents:
-
Itaconic Acid: 13.0 g (0.1 mol)
-
n-Butylamine: 7.3 g (0.1 mol) [Caution: Caustic/Volatile][1][2]
-
Solvent: Deionized Water (40–50 mL)
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solubilization: Add Itaconic Acid and water.[2] Stir until a suspension or partial solution forms.[2]
-
Addition: Add n-Butylamine dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux (100°C) for 4–6 hours .
-
Checkpoint: The solution should become homogeneous and turn slightly yellow.[2]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidification: Adjust pH to ~2.0 using concentrated HCl. This ensures the carboxylic acid moiety is protonated (COOH) rather than the carboxylate salt (COO⁻).[2]
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).[2]
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.
-
-
Isolation: Remove solvent under reduced pressure (Rotovap).
-
Result: A viscous, pale yellow oil which may crystallize upon standing or cooling.[2]
-
Method B: Solvent-Free Melt (Recommended for Scale/Polymerization)
Ideal for industrial applications where solvent removal is costly.[1][2]
-
Mixing: Mix Itaconic Acid and n-Butylamine (1:1 molar ratio) in a reactor.
-
Heating: Heat the melt to 110–130°C for 2–4 hours.
-
Water Removal: Apply vacuum (20 mbar) during the last hour of reaction to drive the equilibrium toward the lactam (removing the water byproduct).[2]
-
Yield: Quantitative (>95%). The product is obtained directly as a melt.[2]
Process Analytical Technology (PAT) & Characterization
To validate the synthesis, compare spectral data against the following standards.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | -COOH proton (confirms acid functionality). | |
| N-CH₂ (Ring C5 protons).[1][2] | ||
| -CH₃ (Terminal butyl group).[2] | ||
| IR Spectroscopy | 1700–1725 cm⁻¹ | C=O stretch (Carboxylic acid dimer).[2][3] |
| 1640–1660 cm⁻¹ | C=O stretch (Lactam amide).[2] | |
| 2500–3300 cm⁻¹ (broad) | O-H stretch (Carboxylic acid).[2][3] |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target pyrrolidone.
Troubleshooting & Optimization
-
Issue: Low Yield / Sticky Solid.
-
Cause: Incomplete cyclization or salt formation.[2]
-
Solution: Ensure the reaction runs long enough at high temperature (>100°C) to drive off water.[2] If the product is a salt (ammonium carboxylate), it will be water-soluble.[2] You must acidify to pH < 2 during workup to extract the free acid into organic solvent.[2]
-
-
Issue: Impurities (Oligomers).
-
Issue: Isomerization.
-
Note: Itaconic acid derivatives can isomerize to citraconic derivatives (methyl maleic), but the specific cyclization to pyrrolidone usually locks the structure effectively.[2]
-
References
-
PubChem. (2025).[2][4][5] 1-Butyl-5-oxopyrrolidine-3-carboxylic acid (CAS 43094-86-6).[2][6][5][7] National Library of Medicine.[2] [Link][2]
-
E.S.I. Moaty et al. (2023).[2] Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Molecules (MDPI).[2] [Link] (Provides the foundational protocol for itaconic acid + amine cyclization).
-
De Bruyn, M. et al. (2019).[2] Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids.[1][2] Frontiers in Chemistry.[2] [Link] (Authoritative review on the melt-condensation mechanism).
Sources
- 1. 773865-07-9|1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3016409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-oxopyrrolidine-3-carboxylic acid (7268-43-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. chem960.com [chem960.com]
